molecular formula C11H20O B8403194 6-Isopropyl-2,2-dimethylcyclohexanone

6-Isopropyl-2,2-dimethylcyclohexanone

Cat. No. B8403194
M. Wt: 168.28 g/mol
InChI Key: NALNDNQPNJORHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08445424B2

Procedure details

As described in Example 3 for preparation of 5-isopropyl-2,2-dimethylcyclopentanone, from 2,2-dimethylcyclohexanone (12.6 g, 110 mmol), lithium diisopropylamide solution (2 M in THF, 55.0 ml, 110 mmol), DMPU (14.1 g, 110 mmol) and 2-iodopropane (25.5 g, 150 mmol), 6-isopropyl-2,2-dimethylcyclohexanone (13.1 g, 78%) was obtained after standard workup and purification by silica gel FC (pentane/Et2O, 6:4, Rf=0.26).
Name
5-isopropyl-2,2-dimethylcyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[C:8](=[O:9])[C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[CH3:12]C1(C)CCCCC1=O.C([N-]C(C)C)(C)C.[Li+].CN1C(=O)N(C)CCC1.IC(C)C>>[CH:1]([CH:4]1[C:8](=[O:9])[C:7]([CH3:10])([CH3:11])[CH2:6][CH2:5][CH2:12]1)([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
5-isopropyl-2,2-dimethylcyclopentanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1CCC(C1=O)(C)C
Name
Quantity
12.6 g
Type
reactant
Smiles
CC1(C(CCCC1)=O)C
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
14.1 g
Type
reactant
Smiles
CN1CCCN(C1=O)C
Name
Quantity
25.5 g
Type
reactant
Smiles
IC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1CCCC(C1=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.